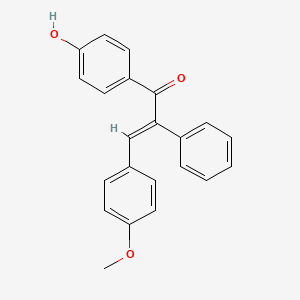
Ethyl 3-methyldodec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyldodec-2-enoate is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound has the molecular formula C15H28O2 and is known for its applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:
Enolate Ion Formation: The starting material, a β-keto ester, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated using an appropriate alkyl halide under mild conditions.
Esterification: The resulting product is esterified to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyldodec-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-methyldodec-2-enoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .
Comparaison Avec Des Composés Similaires
Ethyl 3-methyldodec-2-enoate can be compared with other similar enoate esters, such as:
Ethyl 11-methyldodec-2-enoate: Similar in structure but with different alkyl chain lengths.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and properties. Its longer carbon chain and α,β-unsaturated ester group make it particularly useful in specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
60437-05-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
ethyl 3-methyldodec-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
CCBNFYMMYGMWRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)


![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
